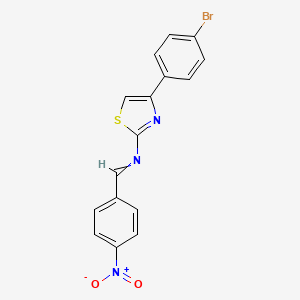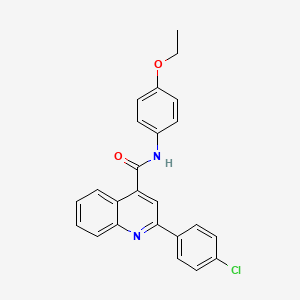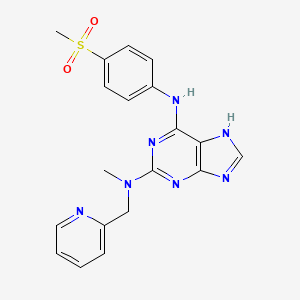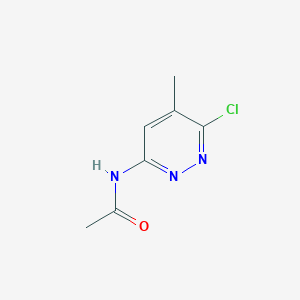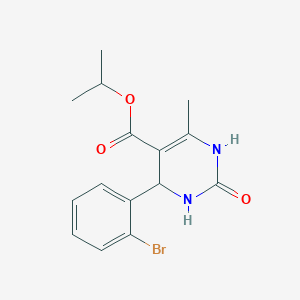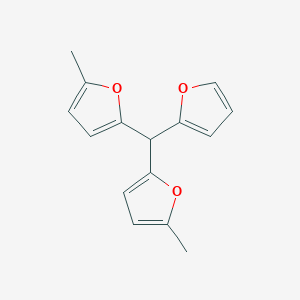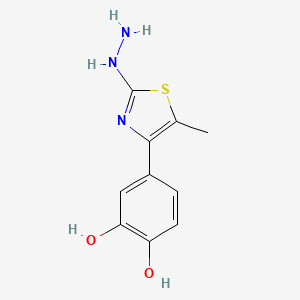
4-(2-Hydrazinyl-5-methylthiazol-4-yl)benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Hydrazinyl-5-methylthiazol-4-yl)benzene-1,2-diol is a heterocyclic compound that belongs to the thiazole family It is characterized by the presence of a hydrazinyl group attached to a methylthiazole ring, which is further connected to a benzene ring with two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydrazinyl-5-methylthiazol-4-yl)benzene-1,2-diol typically involves the following steps:
Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring. This can be achieved by reacting a suitable α-haloketone with thiourea under acidic conditions.
Introduction of the Hydrazinyl Group: The hydrazinyl group is introduced by reacting the thiazole intermediate with hydrazine hydrate.
Attachment to the Benzene Ring: The final step involves the coupling of the thiazole derivative with a benzene ring that has two hydroxyl groups in the ortho position. This can be achieved through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial production methods would likely involve optimization of the above synthetic routes to ensure higher yields and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydrazinyl-5-methylthiazol-4-yl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine.
Substitution: The hydroxyl groups on the benzene ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
4-(2-Hydrazinyl-5-methylthiazol-4-yl)benzene-1,2-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Hydrazinyl-5-methylthiazol-4-yl)benzene-1,2-diol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.
Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
4-(2-Amino-5-methylthiazol-4-yl)benzene-1,2-diol: Similar structure but with an amino group instead of a hydrazinyl group.
4-(2-Hydrazinylthiazol-4-yl)benzene-1,2-diol: Similar structure but without the methyl group on the thiazole ring.
4-(2-Hydrazinyl-5-ethylthiazol-4-yl)benzene-1,2-diol: Similar structure but with an ethyl group instead of a methyl group on the thiazole ring.
Uniqueness
4-(2-Hydrazinyl-5-methylthiazol-4-yl)benzene-1,2-diol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H11N3O2S |
|---|---|
Molecular Weight |
237.28 g/mol |
IUPAC Name |
4-(2-hydrazinyl-5-methyl-1,3-thiazol-4-yl)benzene-1,2-diol |
InChI |
InChI=1S/C10H11N3O2S/c1-5-9(12-10(13-11)16-5)6-2-3-7(14)8(15)4-6/h2-4,14-15H,11H2,1H3,(H,12,13) |
InChI Key |
AVQNPDXTQNUWMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NN)C2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



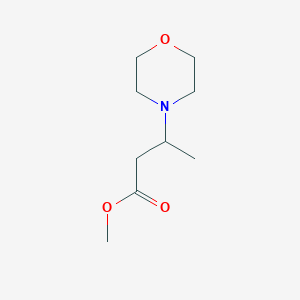
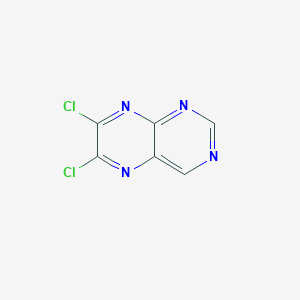
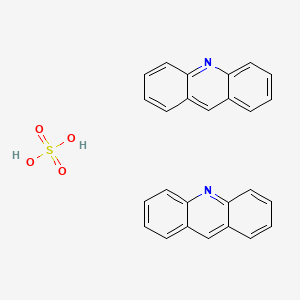
![4-(Thiophen-2-yl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B15053927.png)
